6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a p-tolyl group in its structure makes it a valuable scaffold for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated ketone in the presence of a base. The reaction conditions often include the use of solvents like toluene or ethanol and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an anti-tuberculosis agent .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: Used in medicinal chemistry for its biological activities.
Uniqueness
6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for developing new derivatives with enhanced biological activities .
Properties
Molecular Formula |
C14H10Br2N2 |
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Molecular Weight |
366.05 g/mol |
IUPAC Name |
6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Br2N2/c1-9-2-4-10(5-3-9)13-8-18-7-11(15)6-12(16)14(18)17-13/h2-8H,1H3 |
InChI Key |
WQQCQDHYFSXKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br |
Origin of Product |
United States |
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